ONO-3307

Description

Properties

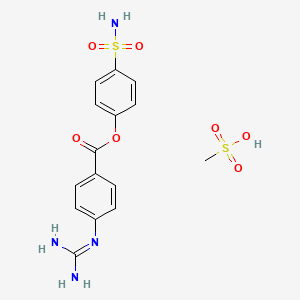

Molecular Formula |

C15H18N4O7S2 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

methanesulfonic acid;(4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate |

InChI |

InChI=1S/C14H14N4O4S.CH4O3S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21;1-5(2,3)4/h1-8H,(H4,15,16,18)(H2,17,20,21);1H3,(H,2,3,4) |

InChI Key |

OSILTPUZIFPGFS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate 4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate ONO 3307 ONO-3307 |

Origin of Product |

United States |

Foundational & Exploratory

ONO-3307: A Technical Overview of its Protease Inhibitory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3307 is a synthetic, broad-spectrum protease inhibitor that has demonstrated significant potential in the management of diseases mediated by excessive protease activity, such as thrombosis and disseminated intravascular coagulation (DIC). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on various proteases, its impact on cellular functions, and its efficacy in preclinical models. The information is compiled from available scientific literature to support further research and development efforts in this area.

Core Mechanism of Action: Competitive Protease Inhibition

This compound, chemically known as 4-sulfamoylphenyl-4-guanidinobenzoate methanesulfonate, functions as a competitive inhibitor of a range of serine proteases.[1] This mechanism involves the molecule binding to the active site of the enzyme, thereby preventing the natural substrate from binding and being cleaved. The inhibitory activity of this compound is particularly potent against key enzymes involved in the coagulation and fibrinolytic cascades.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against several key proteases has been quantified by determining the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.

| Target Protease | Ki Value (µM) |

| Trypsin | 0.048[1] |

| Thrombin | 0.18[1][2] |

| Plasma Kallikrein | 0.29[1][2] |

| Plasmin | 0.31[1][2] |

| Pancreatic Kallikrein | 3.6[1][2] |

| Chymotrypsin | 47[1][2] |

Cellular and In Vivo Pharmacodynamics

Beyond direct enzyme inhibition, this compound exhibits important effects on cellular responses involved in inflammatory and thrombotic processes.

Inhibition of Leukocyte-Mediated Processes

This compound has been shown to inhibit the release of elastase from leukocytes stimulated with N-formyl-Met-Leu-Phe (fMLP) and the release of tissue thromboplastin (tissue factor) from endotoxin-stimulated leukocytes.[1] These actions suggest a role for this compound in modulating the inflammatory components of thrombosis and DIC.

Efficacy in a Preclinical Model of Thrombosis

In an experimental rat model of disseminated intravascular coagulation (DIC), this compound demonstrated significant therapeutic efficacy.[1] Continuous intravenous infusion of this compound at a dose of 10 mg/kg/hr completely prevented the deposition of radioactive fibrin in the kidneys and lungs, key target organs for damage in DIC.[1]

Signaling Pathways and Logical Relationships

The mechanism of action of this compound can be visualized through its interactions with key signaling pathways, primarily the coagulation cascade.

References

ONO-3307: A Comprehensive Technical Guide on its Function as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ONO-3307, a synthetic serine protease inhibitor. The document details its mechanism of action, inhibitory profile, and its effects in key preclinical models of human disease. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of drug discovery and development, particularly those with an interest in protease-targeted therapeutics.

Core Concepts: Mechanism of Action and Target Profile

This compound, with the chemical name 4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate, is a potent, competitive inhibitor of a range of serine proteases.[1] Serine proteases are a class of enzymes that play crucial roles in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and tissue remodeling.[2] this compound exerts its inhibitory effect by binding to the active site of these proteases, thereby preventing the binding and cleavage of their natural substrates.

The inhibitory activity of this compound has been quantified against several key serine proteases, with the inhibition constants (Ki) summarized in the table below. A lower Ki value indicates a stronger binding affinity and more potent inhibition.

| Target Protease | Inhibition Constant (Ki) |

| Trypsin | 0.048 µM |

| Thrombin | 0.18 µM |

| Plasma Kallikrein | 0.29 µM |

| Plasmin | 0.31 µM |

| Pancreatic Kallikrein | 3.6 µM |

| Chymotrypsin | 47 µM |

| Data sourced from Matsuoka et al., 1989.[1] |

Signaling Pathways Modulated by this compound

By inhibiting key serine proteases, this compound can modulate several critical signaling cascades. The following diagrams illustrate the points of intervention for this compound within the coagulation cascade, the fibrinolytic system, and the kallikrein-kinin system.

Preclinical Efficacy: In Vivo and In Vitro Models

The therapeutic potential of this compound has been investigated in several preclinical models, demonstrating its efficacy in mitigating conditions driven by excessive serine protease activity.

In a rat model of endotoxin-induced DIC, this compound demonstrated a protective effect. Continuous infusion of this compound at doses of 10 or 100 µg/kg/h significantly inhibited the aggravation of DIC. This was evidenced by improvements in several key hematological parameters, including fibrinogen and fibrin degradation products, fibrinogen levels, prothrombin time, partial thromboplastin time, and platelet count. Furthermore, this compound treatment reduced the number of renal glomeruli with fibrin thrombi.[1]

In a study utilizing a rat model of pancreatitis induced by pancreatico-biliary duct obstruction with temporary pancreatic ischemia, the combination therapy of this compound and allopurinol (a xanthine oxidase inhibitor) almost completely prevented pancreatic injuries. The treated group showed reduced hyperamylasemia, pancreatic edema, and congestion of amylase and cathepsin B.[3]

This compound has also been shown to inhibit key processes mediated by leukocytes. It effectively inhibited elastase release from N-formyl-Met-Leu-Phe (fMLP)-stimulated leukocytes and suppressed tissue thromboplastin release from endotoxin-stimulated leukocytes.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on published literature and represent standard methods in the field.

This protocol describes a general method for determining the inhibition constant (Ki) of a competitive inhibitor against a serine protease using a chromogenic substrate.

Materials:

-

Purified serine protease (e.g., trypsin, thrombin)

-

This compound (or other inhibitor) at various concentrations

-

Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., Tris-HCl buffer with CaCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, this compound, and the chromogenic substrate in the appropriate assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer, followed by the desired concentrations of this compound.

-

Enzyme Addition: Add a fixed concentration of the serine protease to each well containing the buffer and inhibitor.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the chromogenic substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

Determine the mode of inhibition and the inhibition constant (Ki) by plotting the data using methods such as the Dixon plot (1/V₀ vs. [I]) or the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) at different inhibitor concentrations. For competitive inhibition, a secondary plot of the slope from the Lineweaver-Burk plot versus inhibitor concentration can be used to determine Ki.

-

This protocol describes the induction of DIC in rats using endotoxin, a model used to evaluate the efficacy of this compound.

Materials:

-

Male Wistar rats

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Anesthetic agent

-

Catheters

-

Syringe pumps

-

Blood collection tubes with anticoagulant

-

Physiological saline

Procedure:

-

Animal Preparation: Anesthetize the rats and cannulate both femoral veins for infusion and blood sampling.

-

DIC Induction: Induce DIC by a sustained intravenous infusion of endotoxin (e.g., 100 mg/kg) over a period of 4 hours using a syringe pump.

-

This compound Administration: Simultaneously with the endotoxin infusion, continuously infuse this compound at the desired doses (e.g., 1, 10, or 100 µg/kg/h) into the contralateral femoral vein for 4 hours. A control group receives a vehicle infusion.

-

Blood Sampling: Collect blood samples at baseline and at the end of the infusion period for hematological analysis.

-

Outcome Assessment:

-

Hematological Parameters: Measure fibrinogen and fibrin degradation products (FDP), fibrinogen levels, prothrombin time (PT), partial thromboplastin time (PTT), and platelet count.

-

Histopathology: At the end of the experiment, euthanize the animals and collect kidneys for histological examination to assess the presence of fibrin thrombi in the glomeruli.

-

This protocol outlines a common method for inducing acute pancreatitis in mice or rats using supramaximal stimulation with caerulein, a cholecystokinin analogue.

Materials:

-

Mice or rats

-

Caerulein

-

Physiological saline

-

This compound (or other test compound)

Procedure:

-

Animal Preparation: Fast the animals overnight with free access to water.

-

Pancreatitis Induction: Administer repeated intraperitoneal injections of caerulein (e.g., 50 µg/kg for mice) at hourly intervals for a total of 6-12 injections.

-

This compound Administration: The administration protocol for this compound in a pancreatitis model would typically involve administration before, during, or after the induction of pancreatitis to assess its prophylactic or therapeutic effects. The specific dose and timing would be determined by the study design. For example, a continuous intravenous infusion or repeated intraperitoneal injections could be employed.

-

Sample Collection: At a predetermined time point after the final caerulein injection, euthanize the animals and collect blood and pancreas tissue.

-

Outcome Assessment:

-

Biochemical Analysis: Measure serum amylase and lipase levels.

-

Pancreatic Edema: Determine the pancreas weight to body weight ratio.

-

Histopathology: Perform histological examination of the pancreas to assess for edema, inflammatory cell infiltration, and acinar cell necrosis.

-

Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the pancreas by measuring MPO activity.

-

Conclusion

This compound is a potent, broad-spectrum serine protease inhibitor with demonstrated efficacy in preclinical models of diseases characterized by dysregulated protease activity, such as DIC and pancreatitis. Its ability to target multiple key enzymes in the coagulation, fibrinolytic, and inflammatory pathways underscores its potential as a therapeutic agent. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other serine protease inhibitors. Further studies are warranted to fully elucidate its clinical potential and to explore its application in other protease-driven pathologies.

References

- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]

- 3. Protective effects of combined therapy with a protease inhibitor, ONO 3307, and a xanthine oxidase inhibitor, allopurinol on temporary ischaemic model of pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of ONO-3307: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3307, also known as 4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate, is a potent, synthetic, competitive inhibitor of serine proteases. Preclinical studies have demonstrated its efficacy in animal models of acute pancreatitis and disseminated intravascular coagulation (DIC). Its mechanism of action is centered on the inhibition of key proteases involved in these pathological processes, including trypsin, thrombin, and kallikrein. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing its in vitro inhibitory activity and in vivo efficacy. Detailed experimental protocols for key preclinical studies are provided, and the relevant signaling pathways are visualized.

Introduction

This compound is a small molecule serine protease inhibitor.[1][2] Its chemical structure features a guanidinobenzoate moiety, which is a common feature in many synthetic protease inhibitors. The primary therapeutic rationale for the development of this compound is its potential to mitigate the pathological cascades driven by excessive protease activity in acute pancreatitis and disseminated intravascular coagulation (DIC). In acute pancreatitis, the premature activation of trypsin within the pancreas leads to autodigestion and a robust inflammatory response.[3][4] In DIC, the systemic activation of the coagulation cascade results in widespread microthrombi formation and subsequent consumption of clotting factors.[5][6] this compound targets key enzymes in both of these processes.

Mechanism of Action

This compound is a competitive inhibitor of a range of serine proteases.[6] Its inhibitory activity is most pronounced against trypsin, a key enzyme in the pathogenesis of acute pancreatitis.[7] By inhibiting trypsin, this compound is thought to prevent the activation of other digestive proenzymes and limit the inflammatory cascade within the pancreas.

Furthermore, this compound effectively inhibits several key proteases in the coagulation cascade, including thrombin and plasma kallikrein.[6] This activity underlies its therapeutic potential in DIC, where it can attenuate the excessive fibrin deposition and systemic inflammatory response.[6][8]

In Vitro Pharmacology

The inhibitory potency of this compound against various serine proteases has been quantified through in vitro enzymatic assays. The key findings are summarized in the table below.

| Target Protease | Inhibition Constant (Ki) | Reference |

| Trypsin | 0.048 µM | [6] |

| Thrombin | 0.18 µM | [6] |

| Plasma Kallikrein | 0.29 µM | [6] |

| Plasmin | 0.31 µM | [6] |

| Pancreatic Kallikrein | 3.6 µM | [6] |

| Chymotrypsin | 47 µM | [6] |

In Vivo Pharmacology

The preclinical efficacy of this compound has been evaluated in rodent models of acute pancreatitis and disseminated intravascular coagulation.

Acute Pancreatitis

In a rat model of severe acute pancreatitis induced by trypsin and taurocholate, this compound demonstrated a significant improvement in survival rates when administered prophylactically or in the early stages of the disease.[7] The protective effects are dose-dependent and are associated with a reduction in serum and ascitic fluid levels of amylase and immunoreactive trypsin.[7]

| Animal Model | Administration Route | Dosing Regimen | Key Findings | Reference |

| Rat (Trypsin-Taurocholate-induced) | Subcutaneous | 2 mg/0.5 ml, 1h before and 1h after induction | 75% survival at 24h (vs. 17% in control) | [7] |

| Rat (Trypsin-Taurocholate-induced) | Subcutaneous | 2 mg/0.5 ml, 1h and 3h after induction | 57% survival at 24h (vs. 29% in control) | [7] |

| Rat (Pancreatico-biliary duct obstruction with ischemia) | Not specified | Not specified | Almost complete prevention of pancreatic injuries (in combination with allopurinol) | [9] |

Disseminated Intravascular Coagulation (DIC)

In a rat model of endotoxin-induced DIC, continuous intravenous infusion of this compound demonstrated a protective effect against the key pathological features of the syndrome.[8] Treatment with this compound led to improvements in several hematological parameters and reduced the formation of fibrin thrombi in the kidneys.[6][8]

| Animal Model | Administration Route | Dosing Regimen | Key Findings | Reference |

| Rat (Endotoxin-induced) | Intravenous infusion | 10 or 100 µg/kg/h for 4h | Inhibition of the aggravation of DIC, as measured by fibrinogen and fibrin degradation products, fibrinogen level, prothrombin time, partial thromboplastin time, platelet count, and number of renal glomeruli with fibrin thrombi. | [8] |

| Rat (Experimental thrombosis model) | Intravenous infusion | 10 mg/kg/hr | Complete inhibition of radioactive fibrin deposition in the kidney and lung. | [6] |

Pharmacokinetics

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound, are not extensively reported in publicly available literature. The in vivo studies indicate that the compound is active when administered subcutaneously and intravenously in rats.[7][8]

Experimental Protocols

Taurocholate-Induced Acute Pancreatitis in Rats

This model is designed to mimic severe acute pancreatitis.

Procedure:

-

Male Wistar rats are fasted for 12 hours with free access to water.

-

Animals are anesthetized, and a midline laparotomy is performed to expose the pancreas.

-

A solution of 3.8% sodium taurocholate (1 mL/kg) is injected beneath the pancreatic capsule at multiple points to ensure even distribution.[5] In some protocols, a combination of trypsin and taurocholate is used.[7]

-

The abdominal wall is sutured in layers.

-

This compound or vehicle is administered subcutaneously at specified time points before and/or after the induction of pancreatitis.[7]

-

Animals are monitored for survival, and blood and ascitic fluid samples are collected for biochemical analysis (e.g., amylase, trypsin). Pancreatic tissue can be collected for histological examination.[5][7]

Endotoxin-Induced Disseminated Intravascular Coagulation in Rats

This model simulates the systemic coagulopathy seen in sepsis.

Procedure:

-

Female Sprague-Dawley rats are anesthetized.

-

A femoral vein is cannulated for the continuous infusion of endotoxin (e.g., from E. coli).[8]

-

A contralateral femoral vein is cannulated for the simultaneous infusion of this compound or vehicle.[8]

-

Endotoxin is infused at a dose of 100 mg/kg over 4 hours.[8]

-

This compound is infused at doses of 1, 10, or 100 µg/kg/h for 4 hours.[8]

-

At the end of the infusion period, blood samples are collected for the analysis of coagulation parameters (e.g., platelet count, prothrombin time, partial thromboplastin time, fibrinogen, and fibrin degradation products).

-

Kidneys are harvested for histological examination to assess the presence of fibrin thrombi in the glomeruli.[8]

Signaling Pathways

The therapeutic effects of this compound can be understood by its modulation of key signaling pathways in pancreatitis and DIC.

Inhibition of Trypsin-Mediated Pancreatitis Cascade

In acute pancreatitis, the premature activation of trypsinogen to trypsin within pancreatic acinar cells triggers a cascade of events leading to tissue damage and inflammation. This compound directly inhibits trypsin, thereby interrupting this pathological process.

Interruption of the Coagulation Cascade in DIC

In DIC, systemic activation of coagulation leads to excessive thrombin generation and fibrin deposition. This compound inhibits thrombin, a central enzyme in the coagulation cascade, thereby reducing fibrin formation and its downstream consequences.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. Digesting New Information About the Role of Trypsin in Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disseminated intravascular coagulation: cause, molecular mechanism, diagnosis, and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]

- 7. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 8. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]

- 9. emedicine.medscape.com [emedicine.medscape.com]

ONO-3307: A Preclinical Overview for Disseminated Intravascular Coagulation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disseminated intravascular coagulation (DIC) is a life-threatening condition characterized by systemic activation of coagulation, leading to widespread microvascular thrombosis, subsequent consumption of platelets and coagulation factors, and ultimately, severe bleeding complications. The pathophysiology of DIC is complex, often triggered by underlying conditions such as severe sepsis, trauma, or malignancy. The management of DIC remains a significant clinical challenge, focusing on treating the underlying disorder and providing supportive care. This technical guide provides an in-depth overview of the preclinical research on ONO-3307, a synthetic protease inhibitor, as a potential therapeutic agent for DIC. While clinical trial data for this compound in DIC is not publicly available based on current information, preclinical studies have demonstrated its potential efficacy.

Mechanism of Action

This compound is a broad-spectrum synthetic protease inhibitor. Its primary mechanism of action involves the competitive inhibition of several key serine proteases that play a crucial role in the coagulation cascade and inflammatory processes contributing to DIC. By inhibiting these proteases, this compound is proposed to attenuate the excessive thrombin generation and fibrin deposition characteristic of DIC.

Key Molecular Targets

This compound has been shown to competitively inhibit a range of proteases with varying potencies. The inhibitory constants (Ki) for its primary targets are summarized in the table below.

| Target Protease | Ki Value (µM) |

| Trypsin | 0.048 |

| Thrombin | 0.18 |

| Plasma Kallikrein | 0.29 |

| Plasmin | 0.31 |

| Pancreatic Kallikrein | 3.6 |

| Chymotrypsin | 47 |

In addition to direct protease inhibition, this compound has been observed to inhibit the release of elastase from fMLP-stimulated leukocytes and tissue thromboplastin from endotoxin-stimulated leukocytes, suggesting an additional anti-inflammatory mechanism.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound within the context of the coagulation cascade and its relevance to DIC.

Caption: this compound inhibits key proteases in the coagulation cascade.

Preclinical Efficacy in DIC Models

The protective effects of this compound have been evaluated in a rat model of endotoxin-induced disseminated intravascular coagulation.

Experimental Protocol: Endotoxin-Induced DIC in Rats

A preclinical study investigated the effects of this compound on experimental DIC induced by endotoxin in rats.

Experimental Workflow:

Caption: Workflow for endotoxin-induced DIC model in rats.

Summary of Preclinical Findings

The administration of this compound demonstrated a dose-dependent protective effect against the development of DIC in the rat model.

| Parameter | This compound Dose (µg/kg/h) | Outcome |

| Fibrinogen and Fibrin Degradation Products (FDP) | 10 and 100 | Inhibition of increase |

| Fibrinogen Level | 10 and 100 | Inhibition of decrease |

| Prothrombin Time (PT) | 10 and 100 | Inhibition of prolongation |

| Partial Thromboplastin Time (PTT) | 10 and 100 | Inhibition of prolongation |

| Platelet Count | 10 and 100 | Inhibition of decrease |

| Renal Glomeruli Fibrin Thrombi | 10 and 100 | Reduction in number |

These findings suggest that this compound effectively inhibited the aggravation of endotoxin-induced experimental DIC in rats.

In Vivo Thrombosis Model

In a separate experimental thrombosis model, this compound was shown to be effective in preventing fibrin deposition.

Experimental Protocol: In Vivo Thrombosis Model

Details of the specific thrombosis model were not fully available in the provided search results. However, the study involved the measurement of radioactive fibrin deposition in the kidneys and lungs of rats.

Summary of Findings

| Compound | Dose (mg/kg/hr) | Effect on Radioactive Fibrin Deposition in Kidney and Lung |

| This compound | 10 | Complete inhibition |

| Gabexate mesilate | 50 | Effective |

| Nafamostat mesilate | Not specified | Unclear effect |

These results further support the potential of this compound as a treatment for thrombotic diseases such as DIC.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a potent inhibitor of key proteases involved in the pathophysiology of disseminated intravascular coagulation. Its efficacy in animal models of DIC and thrombosis highlights its potential as a therapeutic candidate. However, the lack of publicly available clinical trial data for this compound in DIC indicates that its development for this indication may have been discontinued or has not progressed to the clinical stage. Further research would be necessary to ascertain the clinical safety and efficacy of this compound in human subjects with DIC. For drug development professionals, these preclinical findings may provide a basis for the investigation of other multi-target protease inhibitors for the treatment of DIC.

Investigating ONO-3307 in Pancreatitis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute pancreatitis is a severe inflammatory condition of the pancreas with limited therapeutic options. The pathogenesis of pancreatitis involves the premature activation of digestive enzymes within pancreatic acinar cells, leading to autodigestion, inflammation, and cellular injury. Serine proteases, particularly trypsin, play a central role in initiating this cascade. ONO-3307 is a synthetic serine protease inhibitor that has been investigated for its potential protective effects in preclinical models of acute pancreatitis. This technical guide provides an in-depth overview of the key findings, experimental methodologies, and proposed mechanisms of action of this compound in pancreatitis research.

Core Findings on this compound in Pancreatitis Models

This compound has demonstrated protective effects in rat models of acute pancreatitis, primarily in caerulein-induced and ischemia-reperfusion models. The key findings from these studies are summarized below.

Data Presentation

Table 1: Summary of this compound Efficacy in a Caerulein-Induced Pancreatitis Rat Model

| Parameter | Pancreatitis Control Group | This compound Treatment Group (2-10 mg/kg/h) | Protective Effect |

| Biochemical Markers | |||

| Serum Amylase | Markedly elevated | Prevention of hyperamylasemia noted | Significant Reduction |

| LDH Discharge (from dispersed acini) | Increased | Prevention of LDH discharge observed | Significant Reduction |

| Histological & Cellular Markers | |||

| Pancreatic Edema | Severe | Prevention of pancreatic edema noted | Significant Reduction |

| Amylase Congestion | Present | Prevention of amylase congestion observed | Significant Reduction |

| Lysosomal Enzyme Redistribution | Observed | Prevention of redistribution noted | Inhibition |

| Cathepsin B Leakage from Lysosomes | Increased | Dose-dependent inhibition observed | Significant Inhibition |

Table 2: Summary of this compound and Allopurinol Combination Therapy in an Ischemia-Reperfusion Pancreatitis Rat Model

| Parameter | Pancreatitis Control Group | This compound + Allopurinol Treatment Group | Protective Effect |

| Biochemical Markers | |||

| Serum Amylase | Hyperamylasemia observed | Almost complete prevention noted | Near Complete Prevention |

| Histological & Cellular Markers | |||

| Pancreatic Edema | Present | Almost complete prevention noted | Near Complete Prevention |

| Amylase Congestion | Observed | Almost complete prevention noted | Near Complete Prevention |

| Cathepsin B Congestion | Observed | Almost complete prevention noted | Near Complete Prevention |

| Lysosomal Enzyme Redistribution | From lysosomal to zymogen fraction | Almost complete prevention noted | Near Complete Prevention |

| Impaired Amylase and Cathepsin B Output into Pancreatic Juice | Present | Almost complete prevention noted | Near Complete Prevention |

Experimental Protocols

Detailed methodologies for the key experiments investigating this compound are outlined below. These protocols are based on established models of acute pancreatitis in rats.

Caerulein-Induced Acute Pancreatitis Model in Rats

This model induces a mild, edematous pancreatitis that is highly reproducible.

-

Animals: Male Wistar rats are typically used.

-

Induction of Pancreatitis:

-

Rats are fasted overnight with free access to water.

-

Acute pancreatitis is induced by intraperitoneal (i.p.) or intravenous (i.v.) injections of a supramaximal dose of caerulein, a cholecystokinin analogue. A common protocol involves hourly i.p. injections of caerulein (50 µg/kg) for up to 9 hours.

-

-

This compound Administration:

-

This compound is administered intravenously.

-

Dosing may begin prior to or at the time of the first caerulein injection and continue throughout the induction period. The documented effective dose range is 2-10 mg/kg/h.

-

-

Outcome Measures:

-

Serum Analysis: Blood samples are collected to measure serum amylase and lipase levels.

-

Pancreatic Tissue Analysis:

-

The pancreas is excised, weighed to assess for edema.

-

Histological examination is performed to evaluate for edema, inflammation, and acinar cell vacuolization.

-

Subcellular fractionation can be performed to assess lysosomal fragility and enzyme redistribution.

-

-

In Vitro Studies: Pancreatic acini can be isolated to measure parameters like LDH discharge in response to caerulein with and without this compound.

-

Pancreatico-Biliary Duct Obstruction (PBDO) with Temporary Ischemia Model in Rats

This model mimics pancreatitis caused by gallstones and ischemic events.

-

Animals: Male Wistar rats are generally used.

-

Surgical Procedure and Induction:

-

Under anesthesia, a laparotomy is performed to expose the pancreatico-biliary duct.

-

The duct is ligated to induce obstruction.

-

Temporary ischemia is induced by clamping the arteries supplying the pancreas for a defined period.

-

Reperfusion is initiated by removing the clamp.

-

-

This compound and Allopurinol Administration:

-

A combination of this compound and the xanthine oxidase inhibitor, allopurinol, is administered. The exact timing and dosage would be as described in the specific study protocol, which is noted to almost completely prevent pancreatic injury.

-

-

Outcome Measures:

-

Serum and Pancreatic Juice Analysis: Measurement of amylase and cathepsin B levels.

-

Pancreatic Tissue Analysis:

-

Assessment of pancreatic edema.

-

Histological examination for tissue injury.

-

Subcellular fractionation to analyze the distribution of lysosomal enzymes.

-

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for this compound in pancreatitis.

Caption: Workflow for the caerulein-induced pancreatitis model.

Caption: Workflow for the ischemia-reperfusion pancreatitis model.

ONO-3307: An In-Depth Technical Guide to its Effects on Fibrinolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protease inhibitor ONO-3307 and its impact on the fibrinolytic system. The information is compiled from preclinical studies to serve as a valuable resource for professionals in the field of thrombosis, hemostasis, and drug development.

Core Mechanism of Action

This compound, chemically known as 4-sulfamoyl phenyl-4-guanidinobenzoate methanesulfonate, is a potent, competitive inhibitor of a range of serine proteases.[1] Its primary mechanism of action in the context of fibrinolysis is the direct inhibition of plasmin, a key enzyme responsible for the degradation of fibrin clots. By binding to the active site of plasmin and other proteases involved in the coagulation cascade, this compound effectively modulates the processes of clot formation and dissolution.[1]

Signaling Pathway of the Fibrinolytic System and this compound's Points of Intervention

The following diagram illustrates the key components of the fibrinolytic and coagulation cascades, highlighting the proteases that this compound inhibits.

Quantitative Data on Protease Inhibition and In Vivo Efficacy

The inhibitory activity of this compound has been quantified against several key proteases. Furthermore, its efficacy has been demonstrated in animal models of disseminated intravascular coagulation (DIC), a condition characterized by widespread thrombosis and subsequent fibrinolysis.

Table 1: In Vitro Inhibitory Activity of this compound

| Protease | Inhibition Constant (Ki) |

| Trypsin | 0.048 µM |

| Thrombin | 0.18 µM |

| Plasma Kallikrein | 0.29 µM |

| Plasmin | 0.31 µM |

| Pancreatic Kallikrein | 3.6 µM |

| Chymotrypsin | 47 µM |

| Data sourced from Matsuoka et al., 1989.[1] |

Table 2: In Vivo Effects of this compound in a Rat Model of Endotoxin-Induced DIC

| Parameter | Treatment Group | Outcome |

| Fibrinogen and Fibrin Degradation Products (FDPs) | This compound (10 or 100 µg/kg/h) | Protective effect observed |

| Fibrinogen Level | This compound (10 or 100 µg/kg/h) | Protective effect observed |

| Prothrombin Time (PT) | This compound (10 or 100 µg/kg/h) | Protective effect observed |

| Partial Thromboplastin Time (PTT) | This compound (10 or 100 µg/kg/h) | Protective effect observed |

| Platelet Count | This compound (10 or 100 µg/kg/h) | Protective effect observed |

| Renal Glomeruli with Fibrin Thrombi | This compound (10 or 100 µg/kg/h) | Protective effect observed |

| Deposition of Radioactive Fibrin (Kidney and Lung) | This compound (10 mg/kg/hr) | Complete inhibition |

| Data compiled from abstracts of studies conducted in 1990 and 1989.[1][2] |

Experimental Protocols

The following methodologies are based on published abstracts of preclinical studies. For full, in-depth protocols, access to the complete research articles is recommended.

In Vitro Protease Inhibition Assay (Based on Matsuoka et al., 1989)

A competitive inhibition assay was likely used to determine the Ki values. This would typically involve:

-

Enzyme and Substrate Preparation: Purified proteases (trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin) and their respective chromogenic or fluorogenic substrates were prepared in appropriate buffers.

-

Inhibition Assay: A range of concentrations of this compound were incubated with each protease.

-

Kinetic Measurement: The reaction was initiated by the addition of the substrate, and the rate of substrate hydrolysis was measured spectrophotometrically or fluorometrically.

-

Data Analysis: Ki values were calculated using kinetic models such as the Michaelis-Menten equation and Dixon or Lineweaver-Burk plots.

Experimental Workflow for the In Vivo Rat Model of DIC

The diagram below outlines the general workflow for inducing and treating disseminated intravascular coagulation in a rat model, as described in the available literature.[2]

Clinical Studies

As of the latest available information, no clinical trials specifically investigating this compound for the treatment of disorders related to fibrinolysis, such as disseminated intravascular coagulation or thrombosis, have been registered. The available data is limited to preclinical, in vitro, and in vivo animal studies.

Conclusion

This compound is a broad-spectrum serine protease inhibitor with significant inhibitory activity against key enzymes in the coagulation and fibrinolytic systems, most notably plasmin and thrombin.[1] Preclinical evidence from rat models of disseminated intravascular coagulation demonstrates its potential to mitigate the pathological effects of this condition by protecting against the depletion of coagulation factors and reducing fibrin deposition in vital organs.[1][2] While these findings are promising, the lack of clinical trial data means that its safety and efficacy in humans have not been established. Further research, including detailed pharmacokinetic and pharmacodynamic studies, as well as controlled clinical trials, would be necessary to translate these preclinical findings into potential therapeutic applications.

References

- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on ONO-3307: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3307 is a synthetic protease inhibitor that has demonstrated a broad spectrum of activity against several key enzymes involved in coagulation and inflammation. Early-stage research has highlighted its potential therapeutic utility in conditions such as disseminated intravascular coagulation (DIC) and other protease-mediated diseases. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its potential mechanisms of action.

In Vitro Protease Inhibition Profile

This compound exhibits competitive inhibition against a range of serine proteases. The inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher inhibitory potency.

Data Presentation

Table 1: Inhibitory Activity (Ki) of this compound against Various Proteases [1]

| Protease | Ki (μM) |

| Trypsin | 0.048 |

| Thrombin | 0.18 |

| Plasma Kallikrein | 0.29 |

| Plasmin | 0.31 |

| Pancreatic Kallikrein | 3.6 |

| Chymotrypsin | 47 |

Experimental Protocols

1.1. Protease Inhibition Assay (General Protocol)

The determination of Ki values for this compound against various proteases was likely performed using a chromogenic or fluorogenic substrate-based assay. While the exact, detailed protocol from the original study is not publicly available, a standard methodology is as follows:

-

Materials:

-

Purified proteases (e.g., trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, chymotrypsin).

-

This compound stock solution of known concentration.

-

Specific chromogenic or fluorogenic substrate for each protease.

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing necessary co-factors like Ca2+ for certain proteases).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

A series of dilutions of this compound are prepared in the assay buffer.

-

In the wells of a 96-well microplate, the assay buffer, the specific protease at a fixed concentration, and varying concentrations of this compound (or buffer for control) are added.

-

The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding the specific chromogenic or fluorogenic substrate to each well.

-

The absorbance or fluorescence is measured kinetically over time using a microplate reader at a wavelength appropriate for the substrate.

-

The initial reaction velocities (rates of substrate hydrolysis) are calculated from the linear portion of the kinetic curves.

-

The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, often using non-linear regression analysis software. This typically involves performing the assay at multiple substrate concentrations.

-

In Vivo Efficacy in a Model of Disseminated Intravascular Coagulation (DIC)

The therapeutic potential of this compound was investigated in a rat model of endotoxin-induced DIC. This model mimics the systemic activation of coagulation and fibrinolysis seen in clinical DIC.

Data Presentation

Table 2: Effect of this compound on Hematological Parameters in a Rat Model of Endotoxin-Induced DIC

| Treatment Group | Fibrinogen and Fibrin Degradation Products (FDP) | Fibrinogen Level | Prothrombin Time (PT) | Partial Thromboplastin Time (PTT) | Platelet Count | Renal Glomeruli with Fibrin Thrombi |

| Control (Endotoxin only) | Markedly Increased | Decreased | Prolonged | Prolonged | Decreased | Increased |

| This compound (10 µg/kg/h) | Inhibition of Increase | Attenuation of Decrease | Attenuation of Prolongation | Attenuation of Prolongation | Attenuation of Decrease | Inhibition of Increase |

| This compound (100 µg/kg/h) | Inhibition of Increase | Attenuation of Decrease | Attenuation of Prolongation | Attenuation of Prolongation | Attenuation of Decrease | Inhibition of Increase |

Note: The table summarizes the qualitative protective effects as described in the available literature. Specific quantitative values from the original study were not accessible.

Experimental Protocols

2.1. Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats [2]

While the full detailed protocol is not available, a representative experimental design for such a study is as follows:

-

Animal Model:

-

Male Wistar or Sprague-Dawley rats.

-

Animals are acclimatized to laboratory conditions before the experiment.

-

-

Induction of DIC:

-

Anesthesia is administered to the rats.

-

A sustained infusion of endotoxin (e.g., from E. coli) is administered intravenously via a femoral vein at a dose sufficient to induce DIC (e.g., 100 mg/kg over 4 hours).[2]

-

-

Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., saline).

-

This compound is continuously infused intravenously into the contralateral femoral vein simultaneously with the endotoxin infusion at various doses (e.g., 1, 10, and 100 µg/kg/h).[2]

-

A control group receives only the vehicle and endotoxin.

-

-

Sample Collection and Analysis:

-

At the end of the infusion period, blood samples are collected via cardiac puncture or from a catheterized artery into tubes containing appropriate anticoagulants (e.g., citrate for coagulation assays, EDTA for platelet counts).

-

Plasma is separated by centrifugation.

-

The following parameters are measured:

-

Fibrinogen and Fibrin Degradation Products (FDP): Measured using a latex agglutination test or ELISA.

-

Fibrinogen Level: Determined using the Clauss method or an ELISA.

-

Prothrombin Time (PT) and Partial Thromboplastin Time (PTT): Measured using a coagulometer with appropriate reagents.

-

Platelet Count: Determined using an automated hematology analyzer.

-

-

Kidney tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and/or specific stains for fibrin (e.g., Martius Scarlet Blue) to assess the presence of fibrin thrombi in the glomeruli. The number of glomeruli containing fibrin thrombi is quantified by microscopic examination.

-

Inhibition of Leukocyte-Mediated Processes

In addition to its effects on the coagulation cascade, this compound has been shown to inhibit certain inflammatory processes mediated by leukocytes.

Data Presentation

Table 3: Inhibitory Effects of this compound on Leukocyte Functions In Vitro [1]

| Process | Stimulant | Effect of this compound |

| Elastase Release from Leukocytes | N-formyl-Met-Leu-Phe (fMLP) | Inhibited |

| Tissue Thromboplastin Release from Leukocytes | Endotoxin | Inhibited |

Experimental Protocols

3.1. Inhibition of Elastase Release from Leukocytes (General Protocol)

-

Leukocyte Isolation:

-

Human or rat whole blood is collected in the presence of an anticoagulant.

-

Leukocytes (specifically neutrophils) are isolated using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.

-

-

Elastase Release Assay:

-

Isolated leukocytes are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Cells are pre-incubated with various concentrations of this compound or vehicle control.

-

Elastase release is stimulated by adding N-formyl-Met-Leu-Phe (fMLP).

-

After a defined incubation period at 37°C, the cells are pelleted by centrifugation.

-

The supernatant is collected, and the amount of released elastase is quantified by measuring its enzymatic activity using a specific substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide). The absorbance of the resulting product is measured spectrophotometrically.

-

Mandatory Visualizations

Signaling Pathways

The inhibitory actions of this compound on thrombin and plasma kallikrein suggest its interference with the coagulation cascade and the kallikrein-kinin system, both of which are crucial in thrombosis and inflammation.

References

- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental model of disseminated intravascular coagulation induced by sustained infusion of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ONO-3307 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3307 is a synthetic, broad-spectrum protease inhibitor. It acts as a competitive inhibitor of a variety of serine proteases, playing a significant role in the regulation of several physiological and pathological processes.[1][2][3] Its ability to target multiple proteases makes it a compound of interest for investigating diseases where protease activity is dysregulated, such as thrombosis, inflammation, and pancreatitis.[1][4][5] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.

Mechanism of Action

This compound exerts its inhibitory effects by competitively binding to the active site of various serine proteases. This action blocks the access of the natural substrates to the enzymatic catalytic site, thereby preventing the downstream signaling cascades initiated by these proteases. The primary targets of this compound include trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin.[1][6]

Data Presentation

The inhibitory potency of this compound against a range of proteases has been quantified by determining the inhibition constants (Ki). A summary of these values is presented in the table below for easy comparison.

| Protease Target | Ki Value (µM) |

| Trypsin | 0.048[1] |

| Thrombin | 0.18[1] |

| Plasma Kallikrein | 0.29[1] |

| Plasmin | 0.31[1] |

| Pancreatic Kallikrein | 3.6[1] |

| Chymotrypsin | 47[1] |

Signaling Pathways

To understand the broader biological impact of this compound, it is crucial to visualize the signaling pathways in which its target proteases are involved.

Experimental Protocols

General Protease Inhibition Assay (Spectrophotometric)

This protocol provides a general method to assess the inhibitory effect of this compound on its target proteases using a chromogenic substrate.

Materials:

-

Purified Protease (e.g., Trypsin, Thrombin)

-

Chromogenic Substrate specific to the protease

-

This compound

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well plate, add 20 µL of each this compound dilution. Include a vehicle control (solvent without this compound) and a no-enzyme control.

-

Add 160 µL of Assay Buffer to all wells.

-

Add 10 µL of the protease solution to the wells (except for the no-enzyme control).

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of the chromogenic substrate to all wells to start the reaction.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 10-30 minutes at 37°C.

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Inhibition of Elastase Release from fMLP-Stimulated Leukocytes

This assay measures the ability of this compound to inhibit the release of elastase from neutrophils stimulated with N-formyl-Met-Leu-Phe (fMLP).

Materials:

-

Freshly isolated human neutrophils

-

fMLP (N-formyl-Met-Leu-Phe)

-

This compound

-

HEPES-buffered saline with Ca²⁺ and Mg²⁺ (HBS)

-

Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)

-

Cytochalasin B

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Isolate human neutrophils from fresh blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Resuspend the neutrophils in HBS at a concentration of 1 x 10⁶ cells/mL.

-

Pre-treat the neutrophils with Cytochalasin B (5 µg/mL) for 10 minutes at 37°C.

-

In a 96-well plate, add 50 µL of the neutrophil suspension to each well.

-

Add 10 µL of various concentrations of this compound (or vehicle control) to the wells and incubate for 10 minutes at 37°C.

-

Add 20 µL of the elastase substrate to each well.

-

Stimulate the cells by adding 20 µL of fMLP (final concentration 1 µM). Include an unstimulated control.

-

Incubate the plate at 37°C and monitor the change in absorbance at 405 nm for 30-60 minutes.

-

Calculate the rate of elastase release and determine the inhibitory effect of this compound.

Inhibition of Tissue Thromboplastin Release from Endotoxin-Stimulated Leukocytes

This protocol assesses the effect of this compound on the release of tissue thromboplastin (Tissue Factor) from monocytes stimulated with endotoxin (LPS).

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated monocytes

-

Endotoxin (Lipopolysaccharide, LPS)

-

This compound

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Human plasma (as a source of clotting factors)

-

CaCl₂ solution

-

Coagulometer or microplate reader

Procedure:

-

Isolate PBMCs from whole blood using a density gradient. To obtain a purer monocyte population, an additional adherence step can be performed.

-

Seed the cells in a 24-well plate at a density of 1 x 10⁶ cells/well in RPMI 1640 with 10% FBS and allow them to adhere for 2 hours.

-

Remove non-adherent cells by washing with warm medium.

-

Add fresh medium containing various concentrations of this compound (or vehicle) to the cells.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 4-6 hours at 37°C in a CO₂ incubator. Include an unstimulated control.

-

After incubation, wash the cells gently with PBS.

-

Lyse the cells by freeze-thawing to release cell-associated tissue factor.

-

Perform a one-stage clotting assay: a. In a coagulometer cuvette or a clear 96-well plate, mix 50 µL of the cell lysate with 50 µL of normal human plasma. b. Incubate for 2 minutes at 37°C. c. Initiate clotting by adding 50 µL of pre-warmed CaCl₂ solution (25 mM). d. Measure the time to clot formation.

-

Longer clotting times indicate inhibition of tissue factor activity. A standard curve can be generated using a commercial thromboplastin reagent to quantify the tissue factor activity.

-

Calculate the percentage of inhibition of tissue thromboplastin release by this compound.

References

- 1. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]

- 2. m.youtube.com [m.youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thrombin - Wikipedia [en.wikipedia.org]

- 5. This compound mesylate | Protease | TargetMol [targetmol.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for ONO-3307 in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data and detailed experimental protocols for the use of ONO-3307, a synthetic protease inhibitor, in rodent models of disseminated intravascular coagulation (DIC) and thrombosis.

I. This compound in a Rat Model of Disseminated Intravascular Coagulation (DIC)

This compound has demonstrated protective effects in a rat model of endotoxin-induced DIC, suggesting its potential as a therapeutic agent for this condition.[1]

Quantitative Data Summary

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Rat (Inbred Strain) | Endotoxin-induced DIC (100 mg/kg sustained infusion for 4h) | Continuous infusion of this compound at 10 or 100 µg/kg/h significantly inhibited the aggravation of DIC, as measured by fibrinogen and fibrin degradation products, fibrinogen level, prothrombin time, partial thromboplastin time, platelet count, and the number of renal glomeruli with fibrin thrombi. | [1] |

Experimental Protocol: Endotoxin-Induced DIC in Rats

Objective: To induce a state of disseminated intravascular coagulation in rats using endotoxin and to evaluate the therapeutic efficacy of this compound.

Materials:

-

This compound (4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate)

-

Endotoxin (e.g., from E. coli)

-

Male Wistar rats (or other suitable inbred strain)

-

Anesthetic (e.g., sodium pentobarbital)

-

Saline solution

-

Infusion pumps

-

Catheters for femoral vein cannulation

-

Blood collection tubes (containing appropriate anticoagulants)

-

Standard laboratory equipment for hematological and coagulation assays

Procedure:

-

Animal Preparation: Anesthetize the rats according to institutional guidelines. Surgically expose and cannulate both femoral veins for simultaneous infusion of endotoxin and the test substance.

-

DIC Induction: Prepare a solution of endotoxin in saline. Induce DIC by a sustained intravenous infusion of endotoxin at a dose of 100 mg/kg over a period of 4 hours.

-

This compound Administration: Dissolve this compound in an appropriate vehicle. Administer this compound via continuous infusion into the contralateral femoral vein simultaneously with the endotoxin infusion. The recommended effective doses are 10 µg/kg/h and 100 µg/kg/h, delivered over 4 hours. A vehicle control group should be included.

-

Blood Sampling: At the end of the 4-hour infusion period, collect blood samples via cardiac puncture or from a cannulated artery into tubes containing appropriate anticoagulants for the planned assays.

-

Parameter Analysis:

-

Coagulation Parameters: Measure prothrombin time (PT) and partial thromboplastin time (PTT).

-

Fibrinolysis Markers: Quantify fibrinogen and fibrin degradation products (FDP) in plasma.

-

Fibrinogen Level: Determine the plasma fibrinogen concentration.

-

Platelet Count: Perform a complete blood count to determine the platelet count.

-

-

Histopathology: Euthanize the animals and collect kidneys for histological examination. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Quantify the number of renal glomeruli containing fibrin thrombi.

Experimental Workflow

References

ONO-3307: Application Notes and Protocols for Cell-Based Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-3307 is a potent, synthetic, broad-spectrum protease inhibitor. It has demonstrated significant inhibitory activity against a variety of serine proteases, playing crucial roles in coagulation, inflammation, and tissue remodeling. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, enabling researchers to investigate its mechanism of action and therapeutic potential in various disease models. This compound has been shown to be a competitive inhibitor of key proteases involved in thrombosis and inflammation.[1][2]

Mechanism of Action

This compound exerts its effects by competitively inhibiting a range of proteases, including trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin.[1][2] Its ability to inhibit thrombin is central to its anticoagulant properties, while its inhibition of leukocyte elastase contributes to its anti-inflammatory effects. These dual activities make this compound a valuable tool for studying diseases with both thrombotic and inflammatory components, such as disseminated intravascular coagulation (DIC) and pancreatitis.

Quantitative Data

The inhibitory activity of this compound against various proteases has been quantified, with the inhibition constants (Ki) summarized in the table below. This data is essential for determining the effective concentrations for in vitro experiments.

| Protease | Ki (μM) |

| Trypsin | 0.048 |

| Thrombin | 0.18 |

| Plasma Kallikrein | 0.29 |

| Plasmin | 0.31 |

| Pancreatic Kallikrein | 3.6 |

| Chymotrypsin | 47 |

Data sourced from in vitro studies on the inhibitory effects of this compound.[1][2]

Signaling Pathways

To visualize the mechanism of action of this compound, the following diagrams illustrate its intervention in the coagulation cascade and leukocyte-mediated inflammation.

Caption: this compound inhibits the coagulation cascade by targeting Thrombin.

Caption: this compound mitigates inflammation by inhibiting leukocyte elastase.

Experimental Protocols

The following protocols provide detailed methodologies for studying the effects of this compound in relevant cell-based assays.

Protocol 1: Inhibition of Elastase Release from fMLP-Stimulated Human Neutrophils

This protocol is designed to assess the ability of this compound to inhibit the release of elastase from activated neutrophils.

Materials:

-

This compound

-

Human whole blood

-

Density gradient medium (e.g., Ficoll-Paque)

-

Red Blood Cell Lysis Buffer

-

Hanks' Balanced Salt Solution (HBSS)

-

N-Formylmethionyl-leucyl-phenylalanine (fMLP)

-

Fluorometric elastase activity assay kit

-

96-well black microplate

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Fluorescence microplate reader

Experimental Workflow:

References

ONO-3307: Application Notes and Protocols for Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-3307 is a potent, synthetic, broad-spectrum protease inhibitor. This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting. It includes information on its mechanism of action, in vitro enzyme inhibition assays, and in vivo models of disease where this compound has shown efficacy. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.

Introduction

This compound (4-sulfamoylphenyl-4-guanidinobenzoate methanesulfonate) is a competitive inhibitor of a variety of serine proteases involved in crucial physiological and pathological processes.[1] Its inhibitory activity against key enzymes in the coagulation and inflammatory cascades makes it a valuable tool for research in thrombosis, disseminated intravascular coagulation (DIC), and pancreatitis.[2]

Mechanism of Action

This compound exerts its inhibitory effects by competitively binding to the active site of target proteases. This action blocks the downstream signaling pathways initiated by these enzymes. The primary targets of this compound include trypsin, thrombin, plasma kallikrein, and plasmin. By inhibiting these proteases, this compound can modulate coagulation, fibrinolysis, and inflammation.

Quantitative Data

The inhibitory potency of this compound against various proteases has been determined and is summarized in the table below. This data is crucial for designing in vitro experiments and for understanding the compound's spectrum of activity.

| Protease | Inhibition Constant (Ki) |

| Trypsin | 0.048 µM |

| Thrombin | 0.18 µM |

| Plasma Kallikrein | 0.29 µM |

| Plasmin | 0.31 µM |

| Pancreatic Kallikrein | 3.6 µM |

| Chymotrypsin | 47 µM |

Table 1: Inhibitory activity of this compound against various proteases. Data sourced from in vitro competitive inhibition studies.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its efficacy.

Experimental Protocols

In Vitro Protease Inhibition Assays

These protocols are designed for a 96-well plate format and can be adapted for various serine proteases.

4.1.1. Materials

-

This compound

-

Target Protease (e.g., Trypsin, Thrombin, Plasma Kallikrein, Plasmin)

-

Chromogenic or Fluorogenic Substrate specific for the target protease

-

Assay Buffer (e.g., Tris-HCl or PBS, pH 7.4-8.0)

-

96-well microplates (black for fluorescence, clear for absorbance)

-

Microplate reader

4.1.2. Protocol for Chromogenic Assay (e.g., Thrombin)

-

Prepare Reagents:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions in assay buffer.

-

Reconstitute the thrombin enzyme and the chromogenic substrate (e.g., S-2238) in assay buffer to the recommended concentrations.

-

-

Assay Procedure:

-

Add 20 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.

-

Add 160 µL of thrombin solution to each well and incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.

-

Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (V) from the linear portion of the absorbance curve.

-

Plot the percentage of inhibition against the concentration of this compound.

-

Determine the IC50 value from the dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation if the inhibition is competitive.

-

4.1.3. Protocol for Fluorometric Assay (e.g., Plasmin)

-

Prepare Reagents:

-

Follow the same procedure as for the chromogenic assay to prepare this compound and plasmin solutions.

-

Reconstitute the fluorogenic plasmin substrate in an appropriate solvent.

-

-

Assay Procedure:

-

In a black 96-well plate, add 20 µL of this compound dilutions or vehicle.

-

Add 160 µL of plasmin solution and incubate for 10-15 minutes at 37°C.

-

Start the reaction by adding 20 µL of the fluorogenic substrate.

-

Measure the fluorescence intensity (e.g., Ex/Em = 380/500 nm) at regular intervals.[3]

-

-

Data Analysis:

-

Analyze the data as described for the chromogenic assay to determine IC50 and Ki values.

-

In Vivo Model of Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats

This model is used to evaluate the efficacy of this compound in a clinically relevant pathological condition.

4.2.1. Materials

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Male Wistar rats (200-250 g)

-

Saline solution (0.9% NaCl)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (containing citrate anticoagulant)

-

Centrifuge

-

Reagents for coagulation assays (PT, aPTT, fibrinogen, D-dimer)

4.2.2. Protocol

-

Animal Preparation:

-

Acclimatize rats for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

-

This compound and LPS Administration:

-

Dissolve this compound in saline.

-

Anesthetize the rats.

-

Administer this compound (e.g., 1, 10, or 100 µg/kg/h) or vehicle (saline) via continuous intravenous infusion into a femoral vein.[2]

-

Simultaneously, induce DIC by a 4-hour sustained infusion of endotoxin (100 mg/kg) into the contralateral femoral vein.[2]

-

-

Sample Collection:

-

At the end of the 4-hour infusion, collect blood samples via cardiac puncture into citrated tubes.

-

Euthanize the animals and collect organs (kidneys, lungs) for histological analysis.

-

-

Analysis:

-

Centrifuge the blood samples to obtain plasma.

-

Measure prothrombin time (PT), activated partial thromboplastin time (aPTT), fibrinogen levels, and D-dimer concentrations.

-

Perform histological examination of the kidneys and lungs to assess for fibrin deposition.[2]

-

4.2.3. Expected Outcomes

-

The endotoxin-treated group is expected to show signs of DIC, including prolonged PT and aPTT, decreased fibrinogen, and elevated D-dimer levels.

-

Treatment with this compound is expected to ameliorate these coagulopathies in a dose-dependent manner.[2]

-

Histological analysis should reveal reduced fibrin thrombi in the microvasculature of organs from this compound-treated animals.

Troubleshooting

| Problem | Possible Cause | Solution |

| In Vitro Assays: | ||

| High background signal | Substrate instability or contamination | Prepare fresh substrate solution; check for microbial contamination in buffers. |

| No or low enzyme activity | Improper enzyme storage or handling | Store enzymes at the recommended temperature; avoid repeated freeze-thaw cycles. |

| Inconsistent results | Pipetting errors or temperature fluctuations | Calibrate pipettes regularly; ensure consistent incubation temperatures. |

| In Vivo Model: | ||

| High variability in DIC induction | Inconsistent LPS activity or animal health | Use a single lot of LPS; ensure animals are healthy and of similar age and weight. |

| This compound insolubility | Improper formulation | Ensure complete dissolution of this compound in the vehicle; consider using a solubilizing agent if necessary. |

| Difficulty with IV infusion | Improper catheter placement | Ensure proper surgical technique for catheter insertion. |

Conclusion

This compound is a versatile research tool for studying the roles of serine proteases in various diseases. The protocols provided in this document offer a starting point for investigating its inhibitory properties and therapeutic potential. Careful experimental design and execution are critical for obtaining reliable and reproducible results.

Disclaimer: These protocols are intended for research use only and should be performed by qualified personnel in a laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

ONO-3307 Application Notes and Protocols for In Vivo Experiments in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of ONO-3307 in in vivo experimental models in rats. This compound is a synthetic protease inhibitor with demonstrated efficacy in models of disseminated intravascular coagulation (DIC) and thrombosis.[1][2] This document outlines recommended dosage regimens, detailed experimental protocols, and the underlying mechanism of action, including relevant signaling pathways. All quantitative data from cited studies are summarized in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Mechanism of Action

This compound is a potent, broad-spectrum serine protease inhibitor. Its mechanism of action involves the competitive inhibition of several key enzymes involved in the coagulation and fibrinolytic pathways. By targeting these proteases, this compound effectively attenuates the amplification of the coagulation cascade, thereby preventing the formation of fibrin clots and the consumption of coagulation factors.

Key Target Proteases:

-

Thrombin

-

Trypsin

-

Plasma Kallikrein

-

Plasmin

-

Pancreatic Kallikrein

-

Chymotrypsin[1]

The inhibitory effects of this compound on these proteases lead to a reduction in fibrin deposition and an overall anticoagulant and antithrombotic effect.[1][2]

Signaling Pathway of this compound in the Coagulation Cascade

Caption: this compound inhibits key proteases in the coagulation cascade.

Dosage for In Vivo Experiments in Rats

The appropriate dosage of this compound for in vivo experiments in rats is dependent on the specific experimental model and the desired therapeutic effect. The following tables summarize the dosages reported in the literature for intravenous administration. To date, no studies detailing oral or intraperitoneal administration of this compound in rats have been identified.

Table 1: this compound Dosage in a Rat Model of Disseminated Intravascular Coagulation (DIC)

| Route of Administration | Dosage | Duration | Experimental Model | Reference |

| Intravenous (femoral vein) | 1 µg/kg/h (continuous infusion) | 4 hours | Endotoxin-induced DIC | [2] |

| Intravenous (femoral vein) | 10 µg/kg/h (continuous infusion) | 4 hours | Endotoxin-induced DIC | [2] |

| Intravenous (femoral vein) | 100 µg/kg/h (continuous infusion) | 4 hours | Endotoxin-induced DIC | [2] |

Table 2: this compound Dosage in a Rat Model of Thrombosis

| Route of Administration | Dosage | Duration | Experimental Model | Reference |

| Intravenous | 10 mg/kg/hr | Not specified | Experimental thrombosis | [1] |

Experimental Protocols

The following protocols are generalized based on the cited literature and standard practices for in vivo studies in rats. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and governmental regulations regarding animal welfare.

Preparation of this compound for Injection

Materials:

-

This compound powder

-

Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO and PEG300)

-

Sterile vials

-

Vortex mixer

-

Sterile filters (0.22 µm)

Protocol:

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile vial, dissolve the this compound in a small amount of a suitable solvent (e.g., DMSO) if necessary.

-

Gradually add the sterile vehicle (e.g., saline or PEG300/saline mixture) to the desired final concentration, vortexing between additions to ensure complete dissolution. A common vehicle for in vivo studies is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.

-

Once the compound is fully dissolved, sterile-filter the solution using a 0.22 µm filter into a new sterile vial.

-

Store the prepared solution appropriately (e.g., at 4°C or -20°C) based on its stability. Protect from light if the compound is light-sensitive.

Intravenous Administration Protocol (Continuous Infusion)

This protocol is based on the study of endotoxin-induced DIC in rats.[2]

Materials:

-

Wistar rats (or other appropriate strain)

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

-

Infusion pump

-

Catheters

-

Prepared this compound solution

-

Endotoxin solution (if applicable to the model)

Protocol:

-

Anesthetize the rat according to an approved protocol.

-

Surgically place catheters in the femoral veins (one for this compound infusion and one for the inducing agent, if applicable).

-

Connect the catheter for this compound administration to an infusion pump loaded with the prepared drug solution.

-

Initiate the continuous infusion of this compound at the desired dose (e.g., 1, 10, or 100 µg/kg/h).

-